molecular formula C11H13N3O2 B7509161 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide

Cat. No. B7509161
M. Wt: 219.24 g/mol
InChI Key: CUYSYUSXTJIDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, also known as MPAF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPAF is a furan-based compound that has been synthesized through a specific method and has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can reduce inflammation in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can alter the expression of certain genes and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce viral replication. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in lab experiments is its unique chemical structure, which allows it to interact with specific enzymes and proteins in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to be relatively stable and easy to synthesize, making it a convenient compound for scientific research. However, one of the limitations of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in lab experiments is its potential toxicity. While N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to be safe in animal studies, further research is needed to determine its safety in humans.

Future Directions

There are several future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide. One potential direction is the development of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide-based drugs for the treatment of various diseases. Another direction is the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide's mechanism of action, which could lead to a better understanding of the role of specific enzymes and proteins in the body. Finally, further research is needed to determine the safety and efficacy of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in humans, which could pave the way for clinical trials and potential drug development.

Synthesis Methods

The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is furan-3-carboxylic acid, which is first treated with thionyl chloride to form furan-3-carbonyl chloride. This intermediate product is then reacted with N-methyl-N-(4-pyridylmethyl)amine to form N-methyl-N-(4-pyridylmethyl)furan-3-carboxamide. Finally, this compound is treated with 1-methylpyrazole to form N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, or N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide.

Scientific Research Applications

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been used in various scientific research applications due to its unique properties. One of the primary applications of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(6-9-5-12-14(2)7-9)11(15)10-3-4-16-8-10/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYSYUSXTJIDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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